molecular formula C11H9IN2O B13343571 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde

4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde

Cat. No.: B13343571
M. Wt: 312.11 g/mol
InChI Key: FRXNRGVXQHKAAR-UHFFFAOYSA-N
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Description

4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde is a halogenated heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position, linked to a 3-methylbenzaldehyde moiety. This structure combines the electronic effects of the iodine substituent (a heavy halogen with strong σ-donor and weak π-acceptor properties) with the steric and electronic contributions of the methyl and aldehyde groups on the benzaldehyde ring.

The compound’s synthesis typically involves nucleophilic substitution or cross-coupling reactions to introduce the iodine atom into the pyrazole ring, followed by coupling to the benzaldehyde scaffold. Structural characterization often employs techniques like X-ray crystallography (refined using programs such as SHELXL ) and NMR spectroscopy (as demonstrated in related methylbenzaldehyde derivatives ).

Properties

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

4-(4-iodopyrazol-1-yl)-3-methylbenzaldehyde

InChI

InChI=1S/C11H9IN2O/c1-8-4-9(7-15)2-3-11(8)14-6-10(12)5-13-14/h2-7H,1H3

InChI Key

FRXNRGVXQHKAAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)N2C=C(C=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde typically involves the iodination of pyrazole derivatives followed by the formation of the benzaldehyde moiety. One common method involves the reaction of 4-iodopyrazole with 3-methylbenzaldehyde under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include thiols, amines, and alkoxides.

Major Products Formed

    Oxidation: 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzoic acid.

    Reduction: 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Halogenated Pyrazole-Benzaldehyde Derivatives
The bromo analog, 4-(4-Bromo-1H-pyrazol-1-yl)-3-methylbenzaldehyde , differs only in the halogen substituent (Br vs. I). Iodine’s larger atomic radius and polarizability result in distinct electronic effects:

  • Electron-withdrawing strength : Br > I (due to higher electronegativity of Br), which may influence reactivity in nucleophilic aromatic substitution.

Pyrimidine-Pyrazole Hybrids
The pyrimidine derivative 4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine (from ) replaces the benzaldehyde group with a pyrimidine ring. This substitution alters the compound’s π-conjugation and hydrogen-bonding capacity, which could enhance herbicidal activity due to improved interaction with biological targets .

Ethyl Benzoate Derivatives Compounds like I-6230 and I-6473 () feature ethyl benzoate cores with phenethylamino or phenethoxy linkers. While structurally distinct from the target compound, their shared use of substituted aromatic systems highlights the importance of ring substitution patterns in modulating bioactivity.

Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Substituents Melting Point/Boiling Point Key Applications
4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde C₁₁H₉IN₂O 328.11 g/mol I (pyrazole), CH₃, CHO Not reported Intermediate in synthesis
4-(4-Bromo-1H-pyrazol-1-yl)-3-methylbenzaldehyde C₁₁H₉BrN₂O 281.11 g/mol Br (pyrazole), CH₃, CHO Discontinued () Research chemical
3-Methylbenzaldehyde C₈H₈O 120.14 g/mol CH₃, CHO bp 199°C Solvent, flavoring agent
4-Methylbenzaldehyde C₈H₈O 120.14 g/mol CH₃, CHO bp 204°C Industrial synthesis

Key Observations :

  • The iodine derivative has a significantly higher molecular weight (+47 g/mol) compared to the bromo analog, impacting solubility and diffusion rates.
  • Methylbenzaldehyde isomers (3- vs. 4-methyl) show minor differences in boiling points, reflecting positional effects on intermolecular forces .

Biological Activity

4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, and an iodine substitution that enhances its reactivity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8IN2OC_10H_8IN_2O. The presence of the iodine atom increases the electrophilicity of the compound, making it a versatile candidate for various biological interactions and synthetic modifications.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have demonstrated inhibitory effects on several cancer-related targets such as BRAF(V600E) and EGFR . The iodine substitution may enhance these effects by increasing binding affinity to target proteins.
  • Antimicrobial Properties : Some derivatives have shown significant antibacterial and antifungal activities. For instance, studies on related pyrazole compounds indicate effective inhibition against various pathogens .
  • Anti-inflammatory Effects : Pyrazole derivatives are noted for their anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the pyrazole ring and adjacent aromatic systems. The introduction of halogen atoms, such as iodine, has been shown to enhance biological activity by improving lipophilicity and receptor binding capabilities.

Table 1: Comparative Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 (μM)Reference
This compoundAntitumorTBD
2-Methyl-4-(1H-pyrazol-1-yl)benzaldehydeAntibacterial12.5
3-MethylpyrazoleAntifungal10.0
5-Methyl-2-(5-methyl-1,3-diphenyl-pyrazole)Antioxidant15.0

Case Studies

Recent studies have explored the biological activity of related pyrazole compounds in various settings:

  • Antitumor Studies : A study evaluated the effects of a series of pyrazole derivatives on tumor cell lines. The results indicated that compounds with iodine substitutions exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
  • Antimicrobial Efficacy : Research focused on the antifungal properties of pyrazole derivatives showed that specific structural modifications led to significant reductions in fungal growth, with IC50 values indicating potent activity against pathogens like Candida albicans and Aspergillus niger .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of pyrazole derivatives in cancer treatment. Results demonstrated that certain compounds could inhibit tumor growth effectively while exhibiting minimal toxicity to normal cells .

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